molecular formula C15H22N2O5 B2991387 Methyl (2S,4R)-4-hydroxy-1-[3-methyl-2-(3-methyl-1,2-oxazol-5-yl)butanoyl]pyrrolidine-2-carboxylate CAS No. 2086298-41-9

Methyl (2S,4R)-4-hydroxy-1-[3-methyl-2-(3-methyl-1,2-oxazol-5-yl)butanoyl]pyrrolidine-2-carboxylate

Cat. No.: B2991387
CAS No.: 2086298-41-9
M. Wt: 310.35
InChI Key: AZQKULISZPXKFR-ILWADHIDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (2S,4R)-4-hydroxy-1-[3-methyl-2-(3-methyl-1,2-oxazol-5-yl)butanoyl]pyrrolidine-2-carboxylate is a useful research compound. Its molecular formula is C15H22N2O5 and its molecular weight is 310.35. The purity is usually 95%.
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Scientific Research Applications

Scaffold for Synthesis of Functionalized Heterocycles

Research shows that similar compounds, particularly those involving isoxazole rings, serve as versatile scaffolds for the synthesis of highly functionalized heterocycles. These scaffolds are foundational in developing new chemical entities with potential biological activities. For example, the synthesis of alkyl 4-(diethoxymethyl)-3-pyridin-3-ylisoxazole-5-carboxylates demonstrates the utility of such scaffolds in constructing complex isoxazole-annulated heterocycles with significant chemical diversity (J. G. Ruano, Cristina Fajardo, M. R. Martín, 2005).

Antimicrobial Agents

Derivatives of related compounds have been explored for their antimicrobial properties. Synthesis of novel pyrrole derivatives, for instance, reveals the potential of such compounds to act as antimicrobial agents. This research avenue is crucial for developing new therapeutics in combating resistant microbial strains. Studies like the synthesis and evaluation of novel (E)-methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate derivatives showcase the antimicrobial potential of these compounds (M. Hublikar et al., 2019).

Properties

IUPAC Name

methyl (2S,4R)-4-hydroxy-1-[3-methyl-2-(3-methyl-1,2-oxazol-5-yl)butanoyl]pyrrolidine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O5/c1-8(2)13(12-5-9(3)16-22-12)14(19)17-7-10(18)6-11(17)15(20)21-4/h5,8,10-11,13,18H,6-7H2,1-4H3/t10-,11+,13?/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZQKULISZPXKFR-ILWADHIDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C(C(C)C)C(=O)N2CC(CC2C(=O)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NOC(=C1)C(C(C)C)C(=O)N2C[C@@H](C[C@H]2C(=O)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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